Di(2-thiazolyl)methanone
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Overview
Description
Di(2-thiazolyl)methanone is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(2-thiazolyl)methanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with carbon disulfide and a base, followed by oxidation. Another method includes the cyclization of appropriate thioamides with α-haloketones under acidic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zinc oxide nanoparticles can be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Di(2-thiazolyl)methanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon adjacent to the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Di(2-thiazolyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of Di(2-thiazolyl)methanone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In biological systems, it may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Thiazole: The parent compound with a simpler structure.
2,4-Disubstituted Thiazoles: Known for their diverse biological activities, including antibacterial and antifungal properties.
Thiazolidinones: Another class of thiazole derivatives with significant pharmacological potential.
Uniqueness: Di(2-thiazolyl)methanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
bis(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS2/c10-5(6-8-1-3-11-6)7-9-2-4-12-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGVJCGMNPJHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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